molecular formula C13H19N3O4 B2503904 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034501-11-4

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2503904
CAS No.: 2034501-11-4
M. Wt: 281.312
InChI Key: PLBREEZFOADEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is an intricate organic compound characterized by its unique molecular structure. This compound comprises a piperidine ring linked to a pyrazine moiety, both of which are functionalized with methoxy groups. It finds significant utility across various scientific research domains due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone can be achieved through a multi-step synthetic route. One common approach involves the initial alkylation of 6-methoxypyrazine with a suitable alkyl halide, followed by a series of functional group transformations to introduce the piperidine ring.

Industrial Production Methods: : On an industrial scale, the production may involve optimized reaction conditions to maximize yield and purity. Factors like solvent choice, temperature, reaction time, and catalysts play crucial roles in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.

  • Reduction: : Under appropriate conditions, reduction reactions can lead to the formation of reduced intermediates.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogenation using palladium catalysts.

  • Substitution: : Nucleophiles or electrophiles under controlled conditions.

Major Products Formed

  • Oxidation: : Formation of aldehydes or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Various substituted derivatives, depending on the nature of the reagents used.

Scientific Research Applications

Chemistry: : In chemistry, 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in developing novel compounds with desired chemical properties.

Biology: : In biological research, this compound is investigated for its potential biological activity. Its interactions with biological molecules can provide insights into its possible roles as a ligand or modulator.

Medicine: : In the field of medicine, research explores its potential therapeutic applications. Studies focus on its efficacy and mechanism of action as a potential drug candidate.

Industry: : Industrially, this compound finds application in the synthesis of advanced materials and chemicals, contributing to the development of innovative products.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to receptors, enzymes, or other biomolecules, modulating their activity. The precise pathways and targets are subjects of ongoing research, aiming to elucidate the detailed biochemical interactions.

Comparison with Similar Compounds

Comparison: : Compared to other similar compounds, 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone stands out due to its unique combination of methoxy and pyrazine functional groups attached to a piperidine ring. This structural configuration imparts distinct chemical reactivity and potential biological activity.

List of Similar Compounds

  • 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

  • 1-(3-(6-methoxypyrazin-2-yl)oxy)piperidin-2-one

  • 2-Methoxy-1-(3-((4-methoxyphenyl)oxy)piperidin-1-yl)ethanone

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to varied chemical and biological properties.

Conclusion

This compound is a compound of significant scientific interest. Its synthesis, reactivity, and applications span multiple disciplines, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to expand our understanding of its potential and versatility.

Properties

IUPAC Name

2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-18-9-13(17)16-5-3-4-10(8-16)20-12-7-14-6-11(15-12)19-2/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBREEZFOADEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.